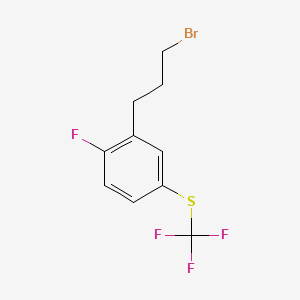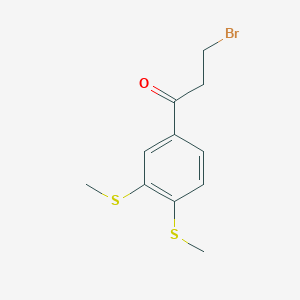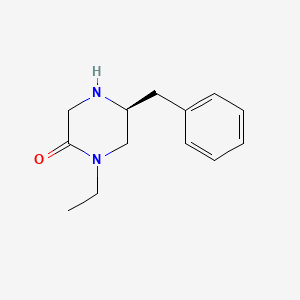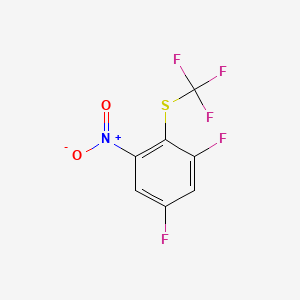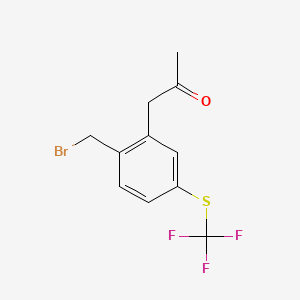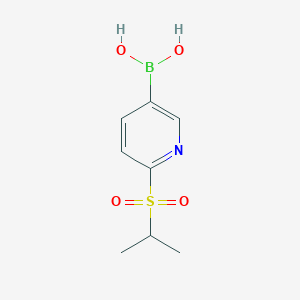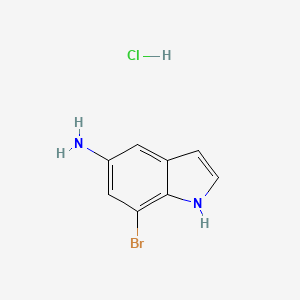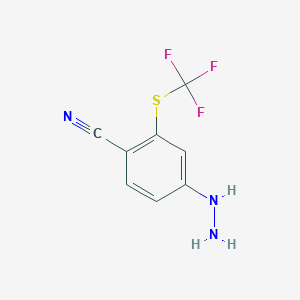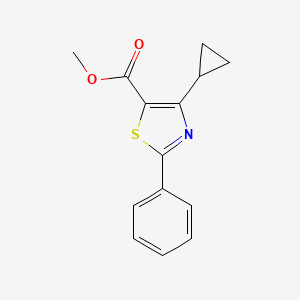![molecular formula C13H27NO4Si B14046430 4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid](/img/structure/B14046430.png)
4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid is an organic compound with the molecular formula C13H27NO4Si. This compound is notable for its unique structure, which includes a trimethylsilyl group, making it a valuable intermediate in organic synthesis and various research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid typically involves the protection of amino acids. One common method includes the reaction of L-leucine with trimethylsilyl ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trimethylsilyl group, using reagents like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid is used extensively in scientific research, including:
Chemistry: As a protecting group for amino acids in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid involves its role as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the amino group. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under mild acidic conditions, revealing the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methylpentanoic acid (Leucine): A branched-chain amino acid with similar structural features but without the trimethylsilyl group.
2-Amino-3-methylbutanoic acid (Valine): Another branched-chain amino acid with a similar backbone but different side chain.
2-Amino-3-methylpentanoic acid (Isoleucine): Similar in structure but with a different arrangement of the side chain.
Uniqueness
4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This makes it particularly useful as a protecting group in organic synthesis, providing stability and selectivity that are not present in its non-silylated counterparts.
Eigenschaften
Molekularformel |
C13H27NO4Si |
|---|---|
Molekulargewicht |
289.44 g/mol |
IUPAC-Name |
4-methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C13H27NO4Si/c1-10(2)9-11(12(15)16)14(3)13(17)18-7-8-19(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,16) |
InChI-Schlüssel |
ISZJODSUCSTOSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




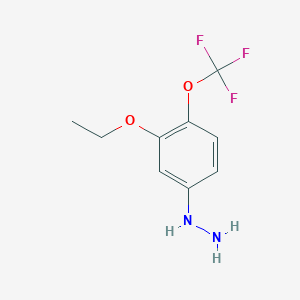
![(Z)-methyl 2-ethoxy-3-((2'-(N'-(ethoxycarbonyloxy)carbamimidoyl)biphenyl-4-yl)methyl)-3H-benzo[d]imidazole-4-carboxylate](/img/structure/B14046373.png)
